molecular formula C10H14N2O2 B7844638 4-amino-N-ethyl-3-methoxybenzamide

4-amino-N-ethyl-3-methoxybenzamide

Cat. No.: B7844638
M. Wt: 194.23 g/mol
InChI Key: ABKQKVJMTLXHGD-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-3-methoxybenzamide is a benzamide derivative characterized by:

  • Benzene ring substitutions: An amino (-NH₂) group at position 4 and a methoxy (-OCH₃) group at position 3.
  • Amide nitrogen substitution: An ethyl (-CH₂CH₃) group attached to the amide nitrogen. The ethyl group on the amide nitrogen distinguishes it from simpler derivatives (e.g., N-methyl or N,N-dimethyl analogs) and may influence solubility, bioavailability, and receptor binding .

Properties

IUPAC Name

4-amino-N-ethyl-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12-10(13)7-4-5-8(11)9(6-7)14-2/h4-6H,3,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKQKVJMTLXHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-ethyl-3-methoxybenzamide typically involves the following steps:

    Nitration: The starting material, 3-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amidation: The resulting 4-amino-3-methoxybenzoic acid is then reacted with ethylamine to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-ethyl-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Amino-N-ethyl-3-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-3-methoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Bulky groups (e.g., piperidinylethyl in P-(123)I-MBA) enhance receptor selectivity but may reduce solubility .
2.3 Functional Group Variations
  • 4-Ethoxy-3-(4-methoxybenzamido)-N-hydroxybenzamide (): Contains a hydroxamic acid group (-NHOH) instead of an ethylamide. Application: Hydroxamic acids are known for metal chelation (e.g., histone deacetylase inhibitors), suggesting the target compound’s amino group could similarly coordinate metals .

Physicochemical and Structural Properties

  • Hydrogen Bonding :
    • 4-Methoxy-N-methylbenzamide () forms N–H⋯O bonds in crystals, suggesting the target compound’s ethyl group may reduce intermolecular hydrogen bonding, affecting crystallinity .
  • Solubility :
    • N-Ethyl substitution likely increases lipophilicity compared to N-methyl analogs, impacting membrane permeability .

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